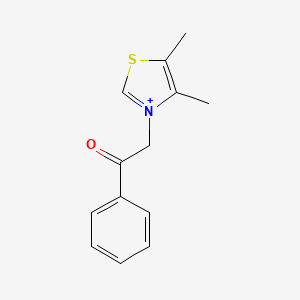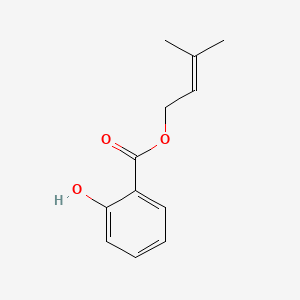
2-((1,1'-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is a complex organic compound that features a biphenyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol typically involves the formation of the biphenyl group followed by the construction of the oxazole ring. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, and other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
2,2’-Bipyridine: A bipyridine derivative with similar structural features.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
Uniqueness
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler biphenyl derivatives and enhances its potential for diverse applications.
Propriétés
Numéro CAS |
37087-05-1 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
[4-methyl-2-[(4-phenylphenyl)methyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C18H19NO2/c1-18(12-20)13-21-17(19-18)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,20H,11-13H2,1H3 |
Clé InChI |
VNGTXRCYQCQDAO-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
SMILES canonique |
CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Synonymes |
4-methyl-2-(4-phenylbenzyl)-2-oxazoline-4-methanol AHR 5318 AHR-5318 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-2-methylbenzoic acid](/img/structure/B1220622.png)




![(2s,5r,6r)-6-{[(2r)-2-{[(2,5-Dichloro-3,4-dihydroxybenzoyl)(3-hydroxypropyl)carbamoyl]amino}-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220629.png)

